molecular formula C7H11F2NO B3222776 9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane CAS No. 1214875-39-4

9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane

Cat. No.: B3222776
CAS No.: 1214875-39-4
M. Wt: 163.16
InChI Key: ZGGHCXRVEDILOZ-UHFFFAOYSA-N
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Description

9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane (CAS 1214875-39-4) is a versatile, rigid scaffold prized in drug discovery for its bridged bicyclic framework, which incorporates both an amine handle and an ether oxygen within a compact, three-dimensional structure. The strategic placement of two fluorine atoms at the bridgehead position enhances its metabolic stability, influences its electron distribution, and can improve membrane permeability, making it a valuable isostere for conventional ring systems in medicinal chemistry. This compound serves as a critical synthetic intermediate for constructing more complex molecules, particularly for pharmaceutical research targeting the central nervous system. Bicyclic scaffolds of this type are frequently investigated in the development of potential therapeutics for neurological disorders, mood disorders, and feeding behaviors, as evidenced by patents covering similar 3,7-diazabicyclo[3.3.1]nonane derivatives . With a molecular formula of C 7 H 11 F 2 NO and a molecular weight of 163.17 g/mol , it presents a compact scaffold with a TPSA of 21.26 Å 2 and a LogP of 0.49 , properties favorable for drug-likeness. This product is intended for non-human research applications only and is not designed for diagnostic, therapeutic, or any other human use. Researchers can leverage this building block to explore new chemical space and develop novel bioactive molecules.

Properties

IUPAC Name

9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO/c8-7(9)5-1-10-2-6(7)4-11-3-5/h5-6,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGHCXRVEDILOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C2(F)F)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 9,9 Difluoro 3 Oxa 7 Azabicyclo 3.3.1 Nonane and Its Derivatives

Retrosynthetic Analysis of the 9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane Core

Retrosynthetic analysis of the this compound core reveals several potential disconnection points, suggesting various forward synthetic strategies. The bicyclic nature of the molecule, containing both an oxygen and a nitrogen heteroatom, allows for disconnections that lead to acyclic or monocyclic precursors. The gem-difluoro group at the C9 position is a key structural feature that must be addressed in the synthetic planning.

One logical disconnection is at the C-N and C-O bonds, which simplifies the bicyclic system into a piperidine (B6355638) or a morpholine (B109124) precursor. This approach would involve the formation of one of the rings onto a pre-existing heterocyclic structure. Another strategy involves the simultaneous formation of both rings from an acyclic precursor, for instance, through a double cyclization reaction.

Cyclization Reactions in the Formation of the Bicyclic System

The Mannich reaction is a powerful tool for the construction of nitrogen-containing rings. oarjbp.com A double Mannich reaction, in particular, can be employed to form the azabicyclo[3.3.1]nonane skeleton in a single step. researchgate.net This reaction typically involves the condensation of a primary amine, an aldehyde (often formaldehyde), and a ketone with two enolizable protons. oarjbp.com For the synthesis of the 3-oxa-7-azabicyclo[3.3.1]nonane core, a variation of this reaction could be envisioned using a precursor that already contains the oxygen heteroatom.

A plausible approach would involve a tandem Mannich annulation using an appropriate aromatic ketone, paraformaldehyde, and dimethylamine (B145610) to construct the 3-azabicyclo[3.3.1]nonane scaffold. rsc.org The oxygen atom could be introduced either as part of the initial ketone or through a subsequent modification of the bicyclic system. The versatility of the Mannich reaction allows for the use of a wide range of substrates, making it a highly attractive method for the synthesis of diverse azabicyclic structures. oarjbp.com

Reaction Type Key Reagents Product Scaffold Potential Application
Double Mannich ReactionPrimary amine, Formaldehyde, KetoneAzabicyclo[3.3.1]nonaneFormation of the core bicyclic system
Tandem Mannich AnnulationAromatic ketone, Paraformaldehyde, Dimethylamine3-Azabicyclo[3.3.1]nonaneConstruction of the azabicyclic core rsc.org

For instance, a fluoride-catalyzed nucleophilic addition of a gem-difluoroalkylating agent to a suitable precursor could be a key step in the synthesis. acs.org This could be followed by a cyclization reaction to form the bicyclic system. The use of fluoride (B91410) ions as catalysts is often associated with mild reaction conditions, which is beneficial when working with sensitive functional groups.

Radical cyclization reactions are a powerful method for the formation of cyclic and bicyclic systems, particularly for the synthesis of gem-difluoromethylenated compounds. researchgate.netacs.orgnih.gov This approach typically involves the generation of a radical species, which then undergoes an intramolecular cyclization onto a double or triple bond. researchgate.net

A potential strategy for the synthesis of the this compound core could involve the radical cyclization of a precursor containing a gem-difluoroalkene or a related functional group. nih.gov For example, a visible light-mediated cascade radical cyclization between a functionalized difluoromethyl chloride and an alkene could be adapted for this purpose. acs.orgnih.gov The reaction conditions for radical cyclizations are often mild, and the method is tolerant of a wide range of functional groups.

Radical Precursor Initiation Method Key Transformation Potential Advantage
gem-Difluoromethylenated bis(3-arylpropagyl)-indane-1,3-dionesRadical mediatorConsecutive two-step radical-mediated cyclization researchgate.netAccess to complex polycyclic systems
Functionalized difluoromethyl chlorides and alkenesVisible lightCascade radical cyclization acs.orgnih.govMild reaction conditions
PhSCF2TMSFluoride-catalyzed nucleophilic additionGeneration of a gem-difluoroalkyl radical acs.orgAsymmetric synthesis possibilities

The intramolecular aza-Michael reaction is a highly efficient method for the construction of nitrogen-containing heterocyclic systems. rsc.orgresearcher.lifefrontiersin.org This reaction involves the intramolecular addition of an amine nucleophile to an α,β-unsaturated carbonyl compound or a related Michael acceptor. frontiersin.org This strategy could be applied to the synthesis of the 3-oxa-7-azabicyclo[3.3.1]nonane core by designing a precursor that contains both the amine nucleophile and the Michael acceptor in the appropriate positions.

A double intramolecular hetero-Michael addition has been used to form a 2,9-dioxabicyclo[3.3.1]nonane system, which is structurally related to the target molecule. nih.govfigshare.com A similar approach, using a precursor containing an amine instead of one of the hydroxyl groups, could lead to the desired 3-oxa-7-azabicyclo[3.3.1]nonane core. The stereoselectivity of the intramolecular aza-Michael reaction can often be controlled by the choice of catalyst and reaction conditions, making it a valuable tool for the synthesis of complex molecules. researchgate.net

In addition to the methods described above, other cycloaddition and ring-forming methodologies could be employed for the synthesis of the this compound core. For example, a [3+2] cycloaddition reaction of a cyclopropene (B1174273) with a suitable 1,3-dipole could be used to construct one of the rings of the bicyclic system. chim.it

Another potential strategy is the gem-difluorinative ring-expansion of a suitable precursor. chemrxiv.org This method involves the reaction of an alkene with an iodine(III) species to generate a ring-enlarged difluorinated product. chemrxiv.org While this method has been demonstrated for the synthesis of various carbocyclic and heterocyclic systems, its application to the synthesis of the 3-oxa-7-azabicyclo[3.3.1]nonane core would require a carefully designed precursor.

Introduction of the Gem-Difluoro Moiety

A critical step in the synthesis of the title compound is the incorporation of the difluoromethylene group at the C9 position. This is typically accomplished either by direct fluorination of a carbonyl precursor or by utilizing building blocks that already contain the required fluorine atoms.

Strategies for Direct Difluorination at C9

The direct conversion of a ketone to a gem-difluoro group is a common and effective strategy. This transformation is typically achieved using deoxofluorinating reagents. An approach for analogous azabicyclo[3.n.1]alkane systems involves a double-Mannich addition followed by a deoxofluorination sequence. researchgate.net This method has been demonstrated for a variety of saturated heterocyclic ketones. researchgate.net

Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its analogs. The general reaction is depicted below:

Table 1: Reagents for Direct Deoxofluorination

Reagent Description
DAST (Diethylaminosulfur trifluoride) A widely used reagent for converting carbonyls to gem-difluorides.

| Deoxo-Fluor® | A more thermally stable alternative to DAST, often providing better yields and safety profiles. |

The precursor, 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, can be synthesized through methods like the Robinson-Schöpf type condensation, which is used for constructing the azabicyclo[3.3.1]nonane ring system. orgsyn.org

Incorporation of Fluorinated Building Blocks and Reagents

An alternative to direct fluorination is the use of fluorinated building blocks. tcichemicals.com This strategy involves incorporating a carbon segment already bearing the gem-difluoro group into the bicyclic framework. beilstein-journals.org This approach can be advantageous as it avoids the potentially harsh conditions of direct fluorination and can offer better control over the reaction pathway. beilstein-journals.org

The synthesis can begin with readily available fluorinated starting materials that are then elaborated into the bicyclic system. For example, a synthetic route might involve the cyclization of a fluorinated acyclic precursor. The effects of fluorine on properties like lipophilicity and metabolic stability often make fluorinated compounds desirable in drug discovery. beilstein-journals.org

Stereoselective Synthesis of this compound Diastereomers and Enantiomers

Achieving stereocontrol is a significant challenge in the synthesis of bicyclic systems. For the 3-oxa-7-azabicyclo[3.3.1]nonane framework, stereoselectivity can be introduced during the construction of the bicyclic core. Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of related bicyclo[3.3.1]nonane systems. nih.gov For instance, domino reactions catalyzed by modularly designed organocatalysts have been used to create functionalized 3-oxabicyclo[3.3.1]nonan-2-ones with high diastereoselectivity and enantioselectivity. nih.gov

While specific examples for the 9,9-difluoro derivative are not detailed in the provided context, analogous stereoselective syntheses of 1-azabicyclo[3.3.1]nonanes have been achieved with high enantiomeric excess (up to 98% ee) and diastereomeric ratio (>99:1 d.r.). rsc.org These methods often rely on key transformations like organocatalytic Michael additions and intramolecular Mannich reactions to establish multiple stereocenters. rsc.orgmdpi.com Such strategies could potentially be adapted for the stereoselective synthesis of this compound.

Protecting Group Strategies for Amine and Oxygen Functionalities during Synthesis

The presence of reactive amine and oxygen functionalities in the 3-oxa-7-azabicyclo[3.3.1]nonane core necessitates the use of protecting groups during synthesis. jocpr.com Protecting groups are temporarily introduced to mask these reactive sites, preventing unwanted side reactions during transformations elsewhere in the molecule. neliti.com

For the secondary amine in the 7-aza position, common protecting groups include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group is crucial and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal. jocpr.com

Table 2: Common Protecting Groups for Amines and Alcohols

Functional Group Protecting Group Common Deprotection Conditions
Amine Boc (tert-butoxycarbonyl) Acidic conditions (e.g., TFA, HCl)
Cbz (Benzyloxycarbonyl) Hydrogenolysis (e.g., H₂, Pd/C)
Benzyl (B1604629) (Bn) Hydrogenolysis
Oxygen (as Ether) Benzyl (Bn) Hydrogenolysis

An orthogonal protecting group strategy is often employed, where different protecting groups that can be removed under distinct conditions are used for different functional groups within the same molecule. neliti.com For instance, a Boc group (acid-labile) on the nitrogen and a benzyl group (removable by hydrogenolysis) on a hydroxyl group would allow for selective deprotection and further functionalization. nih.gov The synthesis of related 9-azabicyclo[3.3.1]nonane derivatives often involves the use of a Boc protecting group for the nitrogen atom. google.com

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Bicyclic Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and conformational dynamics of molecules like 9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane. For related bicyclo[3.3.1]nonane systems, NMR studies have been crucial in establishing the preferred conformations, which are typically a chair-chair or a chair-boat arrangement. The presence of the electronegative oxygen, nitrogen, and fluorine atoms in this compound would significantly influence the chemical shifts and coupling constants of the neighboring protons and carbons.

In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the bicyclic framework. The chemical shifts would be influenced by the proximity to the heteroatoms and the fluorine atoms. Protons closer to the oxygen atom would likely experience a downfield shift. The geminal difluorination at the C9 position would introduce complex splitting patterns for adjacent protons due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.

The ¹³C NMR spectrum would provide information on the carbon skeleton. The C9 carbon, being directly attached to two fluorine atoms, would exhibit a characteristic triplet in the proton-coupled spectrum and a significant downfield shift. Analysis of the various coupling constants (J-couplings) would be critical in determining the dihedral angles between adjacent protons, which in turn helps in assigning the chair or boat conformation of the six-membered rings.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-1 Data not available Data not available Data not available
H-2ax Data not available Data not available Data not available
H-2eq Data not available Data not available Data not available
H-4ax Data not available Data not available Data not available
H-4eq Data not available Data not available Data not available
H-5 Data not available Data not available Data not available
H-6ax Data not available Data not available Data not available
H-6eq Data not available Data not available Data not available
H-8ax Data not available Data not available Data not available

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Chemical Shift (ppm)
C-1 Data not available
C-2 Data not available
C-4 Data not available
C-5 Data not available
C-6 Data not available
C-8 Data not available

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal the proton-proton coupling networks, helping to trace the connectivity of the protons within each ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity across the bridgehead carbons and the heteroatoms.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Ring Strain Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule and can also provide insights into the ring strain.

IR Spectroscopy : The IR spectrum of this compound would be expected to show characteristic C-H stretching vibrations, C-O and C-N stretching bands, and N-H bending vibrations. The C-F stretching vibrations would likely appear in the region of 1000-1400 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be useful for observing the vibrations of the carbon skeleton.

Table 3: Hypothetical Vibrational Spectroscopy Data for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch Data not available Data not available
C-H Stretch Data not available Data not available
C-O Stretch Data not available Data not available
C-N Stretch Data not available Data not available

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which would confirm its elemental composition.

Tandem Mass Spectrometry (MS/MS) would involve inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern would be characteristic of the bicyclic structure and could help to confirm the connectivity of the atoms. Cleavage adjacent to the heteroatoms and loss of small molecules would be expected fragmentation pathways.

Table 4: Hypothetical Mass Spectrometry Data for this compound

Ion m/z (calculated)
[M+H]⁺ Data not available
Fragment 1 Data not available
Fragment 2 Data not available

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique provides the precise coordinates of each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would definitively establish the solid-state conformation of the bicyclic system, confirming whether it adopts a chair-chair, chair-boat, or other conformation. It would also provide valuable information about intermolecular interactions, such as hydrogen bonding involving the N-H group and the oxygen atom, which dictate the packing of the molecules in the crystal. Studies on analogous 3-oxa-7-azabicyclo[3.3.1]nonanes have often shown a preference for a chair-chair conformation in the solid state.

Table 5: Hypothetical X-ray Crystallography Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Conformational Dynamics of the Bicyclo[3.3.1]nonane Skeleton

The bicyclo[3.3.1]nonane framework, composed of two fused six-membered rings, is a well-studied model in conformational analysis due to its unique geometry and dynamic behavior. vu.lt Unlike simple cyclohexane, the conformational landscape of this bicyclic system is significantly more complex, offering valuable insights into the energetic relationships between different spatial arrangements. oregonstate.edursc.org

Chair-Chair and Other Preferred Conformations in Bicyclic[3.3.1]nonanes

The bicyclo[3.3.1]nonane skeleton can theoretically exist in several conformations, primarily the twin-chair (or chair-chair, CC), the chair-boat (CB), and the twin-boat (BB). vu.ltrsc.org For the parent hydrocarbon and many of its derivatives, the twin-chair conformation is the most thermodynamically stable arrangement. mathnet.ru In this conformation, both six-membered rings adopt a chair-like geometry.

However, the chair-boat conformation, where one ring is in a chair form and the other in a boat form, is also a significant contributor to the conformational equilibrium for many substituted derivatives. vu.ltrsc.org The energetic difference between the CC and CB conformers can be small, and the preference can be shifted by the introduction of substituents or heteroatoms. vu.ltresearchgate.net The twin-boat conformation is generally considered high in energy due to destabilizing steric factors and is rarely observed in detectable amounts. rsc.org

Table 1: Principal Conformations of the Bicyclo[3.3.1]nonane Skeleton
ConformationSymmetry GroupDescriptionRelative Stability
Twin-Chair (CC)C2vBoth six-membered rings are in a chair conformation.Generally the most stable for unsubstituted and many substituted derivatives. mathnet.ru
Chair-Boat (CB)CsOne ring is in a chair conformation, and the other is in a boat conformation.Often close in energy to the CC form; can be preferred depending on substitution. cdnsciencepub.comcdnsciencepub.com
Twin-Boat (BB)C2Both six-membered rings are in a boat conformation.Generally the least stable due to steric strain. rsc.org

Influence of Fluorine and Heteroatoms on Conformational Preferences and Ring Distortion

The introduction of heteroatoms and fluorine substituents into the bicyclo[3.3.1]nonane framework significantly perturbs its conformational preferences and geometry. In the case of this compound, the oxygen at position 3, the nitrogen at position 7, and the two fluorine atoms at the C9 bridgehead all exert powerful electronic and steric effects.

Heteroatoms like oxygen can alter the geometry through changes in bond lengths and angles compared to their methylene counterparts. Empirical force field calculations on 3-oxabicyclo[3.3.1]nonane indicate that the twin-chair conformer remains the most stable, with relatively small flattening of the rings. researchgate.net Conversely, for a related compound, 2,4-dioxabicyclo[3.3.1]nonane, the chair-boat conformation is calculated to be the most stable. researchgate.net The conformational preference in 3,7-diazabicyclo[3.3.1]nonanes can be controlled by the substituents on the nitrogen atoms; pyramidal nitrogen substituents favor a boat-chair conformation, while planar substituents favor a twin-chair. rsc.org

Fluorine substitution also has a pronounced effect. Late-stage fluorination studies on the bicyclo[3.3.1]nonane system have shown that the stereochemistry of fluorine introduction can be controlled, leading to specific conformers. ucl.ac.uk In this compound, the gem-difluoro group at C9 introduces strong stereoelectronic effects. The high electronegativity of fluorine atoms alters the charge distribution within the molecule. Sterically, while the C-F bond is short, the van der Waals radius of fluorine is larger than that of hydrogen, which can influence transannular interactions and potentially favor conformations that minimize steric repulsion. The presence of three sp²-hybridized atoms in a ring of a bicyclo[3.3.1]nonane derivative can lead to planarity in that portion of the ring. nih.gov While the C9 carbon in the target compound is sp³-hybridized, the bulky and electronegative fluorine atoms are expected to cause significant distortion from the ideal chair geometry, likely leading to flattening of both rings.

Table 2: Influence of Heteroatoms on Bicyclo[3.3.1]nonane Conformation
CompoundMost Stable ConformationReference
Bicyclo[3.3.1]nonaneTwin-Chair (CC) mathnet.ru
3-Oxabicyclo[3.3.1]nonaneTwin-Chair (CC) researchgate.net
2,4-Dioxabicyclo[3.3.1]nonaneChair-Boat (CB) researchgate.net
3-Azabicyclo[3.3.1]nonan-9-oneChair-Chair (CC) chemijournal.com

Transannular Interactions and Ring Strain within the Bicyclic Framework

A defining feature of the bicyclo[3.3.1]nonane system, particularly in the twin-chair conformation, is the close spatial proximity of the atoms at positions 3 and 7. In the parent carbocycle, this leads to a significant transannular steric interaction between the endo-hydrogens at these positions, causing a characteristic flattening of the chair rings to relieve this strain. researchgate.net The C3-C7 separation in a substituted derivative was found to be 3.004 Å. cdnsciencepub.com

In this compound, the classic C3-C7 transannular hydrogen repulsion is absent. Instead, new interactions involving the lone pairs of the oxygen and nitrogen atoms arise. These can include destabilizing lone pair-lone pair repulsions or potentially stabilizing interactions with nearby C-H bonds. Furthermore, the gem-difluoro group at C9 introduces new potential transannular interactions between the fluorine atoms and the endo-protons on the C2, C4, C6, and C8 positions. Theoretical calculations on related di(exo)methylene bicyclo[3.3.1]nonanone systems have shown that transannular hydrogen-hydrogen interactions and the resulting ring strain are key factors in determining thermodynamic stability among isomers. nih.gov The interplay of these varied transannular forces within the this compound framework dictates the precise geometry and degree of ring distortion.

Dynamic NMR Spectroscopy for Conformational Exchange Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for investigating the kinetics of conformational exchange processes. By monitoring NMR spectra at variable temperatures, it is possible to measure the energy barriers for processes such as ring inversion. unibas.itacs.org

For the bicyclo[3.3.1]nonane system, DNMR can be used to determine the activation energy for the interconversion between different conformers, such as the chair-chair and chair-boat forms. For bicyclo[3.3.1]nonan-9-one, the calculated free energy barrier for inversion between the CC and BC conformations is approximately 6 kcal/mol. researchgate.net DNMR studies on 9,9-diaryl-substituted bicyclo[3.3.1]nonanes have been used to measure the rotational barriers about the bonds connecting the aryl groups to the C9 position. unibas.itacs.org While specific DNMR data for this compound are not available, the methodology would be applicable. Such a study would provide quantitative data on the energy barrier to ring inversion, offering insight into the molecule's flexibility and the relative stability of its conformers. The presence of the heteroatoms and the C9-difluoro substitution would be expected to influence this barrier compared to the parent carbocycle.

Table 3: Representative Conformational Energy Barriers in Bicyclo[3.3.1]nonane Systems
Compound/SystemProcessEnergy Barrier (kcal/mol)MethodReference
Bicyclo[3.3.1]nonan-9-oneCC to BC Inversion~6Calculation researchgate.net
9,9-Diaryl-bicyclo[3.3.1]nonanesAryl-C9 Bond Rotation16.2 - 17.2Dynamic NMR unibas.itacs.org

Stereochemical Considerations at Bridgehead and Substituted Positions (e.g., syn-anti, endo-exo isomerism)

The stereochemistry of substituted bicyclo[3.3.1]nonanes is described using specific nomenclature to denote the spatial orientation of substituents. The terms endo and exo are used to describe the orientation of substituents on the methylene bridges (C2, C4, C6, C8). An exo substituent points away from the other six-membered ring, while an endo substituent points towards it. oregonstate.edursc.org For example, the reduction of a ketone at C2 can yield both endo and exo alcohol diastereomers. rsc.org

Reactivity and Reaction Mechanisms of 9,9 Difluoro 3 Oxa 7 Azabicyclo 3.3.1 Nonane

Reactivity of the Secondary Amine Functionality (N7)

The secondary amine at the N7 position is a primary site of chemical reactivity in the 9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane molecule. Its nucleophilic character dictates its participation in a variety of bond-forming reactions. However, the reactivity of this amine is significantly modulated by the powerful electron-withdrawing inductive effect of the adjacent C9 gem-difluoro group. This effect decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to its non-fluorinated analog, 3-oxa-7-azabicyclo[3.3.1]nonane. nih.gov

Nucleophilic Substitutions and Derivatizations (e.g., Acylation, Alkylation, Sulfonylation)

Despite its reduced basicity, the N7 amine readily undergoes derivatization with a range of electrophiles. These reactions are fundamental for incorporating the bicyclic scaffold into larger molecular structures.

Alkylation: The nitrogen atom can be alkylated using alkyl halides or via reductive amination. For instance, N-benzylation is a common transformation for related 9-azabicyclo[3.3.1]nonane systems, typically achieved using benzyl (B1604629) bromide in the presence of a base to neutralize the HBr byproduct. google.com Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) provides another efficient route to N-alkylated products. google.com

Acylation: The amine reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. These reactions are often performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the acid generated during the reaction.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This transformation is well-documented for various azabicyclo-nonane derivatives and serves to protect the amine or introduce specific functionalities. mdpi.com

The general conditions for these transformations are summarized in the table below.

Reaction TypeTypical ReagentProductGeneral Conditions
AlkylationAlkyl Halide (R-X)N-Alkyl AmineSolvent (e.g., DMF, CH₃CN), Base (e.g., K₂CO₃, Et₃N)
AcylationAcyl Chloride (R-COCl)N-Acyl AmideSolvent (e.g., DCM, THF), Base (e.g., Et₃N, Pyridine)
SulfonylationSulfonyl Chloride (R-SO₂Cl)N-Sulfonyl SulfonamideSolvent (e.g., DCM, Pyridine), Base (e.g., Et₃N, Pyridine)

N-Oxidation and Related Transformations

The nitrogen atom in the azabicyclic system can be oxidized. In the non-fluorinated parent scaffold, 9-azabicyclo[3.3.1]nonane, oxidation leads to the formation of a stable nitroxyl (B88944) radical known as ABNO (9-Azabicyclo[3.3.1]nonane N-Oxyl), which is a highly effective oxidation catalyst. organic-chemistry.orggoogle.com This transformation is typically achieved using oxidizing agents like urea-hydrogen peroxide with a sodium tungstate (B81510) catalyst. orgsyn.org

For this compound, the oxidation of the N7 amine is expected to be more challenging. The strong electron-withdrawing effect of the CF₂ group significantly lowers the energy of the nitrogen's lone pair of electrons, making them less susceptible to removal by an oxidizing agent. Consequently, harsher reaction conditions or more potent oxidizing systems may be required to achieve the corresponding N-oxyl species compared to the non-fluorinated analog.

Transformations at the Ether Linkage (O3)

The ether linkage at the O3 position, part of a tetrahydropyran (B127337) ring system, is generally stable and unreactive under neutral, basic, and mild acidic conditions. Cleavage of this C-O-C bond would require harsh conditions, typically involving strong protic acids (e.g., HBr, HI) or potent Lewis acids. Such a reaction would result in the opening of the bicyclic ring system. The literature on this specific difluorinated scaffold does not prominently feature transformations involving the cleavage of the ether bond, suggesting that this functionality remains intact during most synthetic manipulations focused on the amine group.

Reactivity of the Difluorinated Carbon Center (C9)

The gem-difluoro group at the C9 bridge position is the most defining feature of the molecule. It is largely inert to direct chemical attack but exerts profound and far-reaching electronic and conformational effects on the entire bicyclic framework.

Nucleophilic and Electrophilic Processes Adjacent to the Gem-Difluoro Group

The C9 carbon itself is sterically hindered and electronically deactivated, making it an unlikely center for reaction. However, its powerful inductive electron withdrawal significantly influences the reactivity of the adjacent bridgehead carbons, C1 and C5.

Destabilization of Positive Charge: The CF₂ group strongly destabilizes any developing positive charge on adjacent carbons. Therefore, reactions that proceed through a carbocationic intermediate at C1 or C5, such as an Sₙ1-type substitution, are highly disfavored.

Stabilization of Negative Charge: Conversely, the CF₂ group can stabilize an adjacent carbanion through the same inductive effect. This could potentially facilitate deprotonation at C1 or C5 if a sufficiently strong base were used, although this reactivity is not commonly reported.

A study involving a difluorinated analogue of reduced haloperidol (B65202) demonstrated that the gem-difluoro group can prevent the in-vivo oxidation of an adjacent alcohol to a ketone, presumably due to the powerful electron-withdrawing effects of the fluorine atoms. acs.org This highlights the deactivating effect of the CF₂ group on nearby reaction centers.

Fluorine-Directed Reactivity and Stereoelectronic Effects

The influence of the gem-difluoro group extends beyond simple inductive effects, manifesting as several key stereoelectronic interactions that control the molecule's conformation and reactivity. nih.govrsc.org

Inductive Effect: As discussed, this is the dominant effect, lowering the pKa of the N7 amine and modulating the reactivity of neighboring carbons. nih.gov

Dipole Effects and Conformational Control: The two C-F bonds create a strong local dipole moment at C9. This dipole can engage in through-space electrostatic interactions with other parts of the molecule, influencing its preferred conformation. The introduction of gem-difluorination is a known strategy to alter conformational preferences in cyclic and macrocyclic systems, sometimes revealing minor conformers that are not observed in non-fluorinated analogs. nih.govrsc.orgresearchgate.net

These effects are summarized in the table below.

EffectDescriptionConsequence on Reactivity/Properties
Inductive EffectStrong electron withdrawal by the two fluorine atoms through the sigma bonds.Reduced basicity and nucleophilicity of N7; destabilization of adjacent carbocations. nih.gov
HyperconjugationDonation of electron density from adjacent σ-bonds into the C-F σ* antibonding orbitals.Influences bond lengths, bond angles, and overall conformational stability.
Conformational ControlThe steric bulk and dipole moment of the CF₂ group restrict bond rotation and favor specific chair-boat or chair-chair conformations.Locks the molecule into a more rigid conformation, which can affect its interaction with other molecules or reagents. nih.govrsc.org

Regioselectivity and Stereoselectivity in Derivatization Reactions

Derivatization of the 3-oxa-7-azabicyclo[3.3.1]nonane framework can occur at the nitrogen atom or at other positions on the carbocyclic ring, depending on the reaction conditions and the nature of the substituents. The regioselectivity and stereoselectivity of these reactions are often governed by the conformational biases of the bicyclic system.

In related non-fluorinated 3-oxa-9-azabicyclo[3.3.1]nonane systems, derivatization has been explored, providing a basis for understanding potential reaction pathways. For instance, the stereoselective reduction of the ketone functionality at the 7-position of a 9-Boc-protected 3-oxa-9-azabicyclo[3.3.1]nonan-7-one has been demonstrated. lookchem.com Treatment with sodium borohydride (B1222165) resulted in the syn-alcohol, while a Mitsunobu inversion provided access to the anti-alcohol. lookchem.com This highlights the facial bias of the bicyclic ring system, which directs incoming reagents to a specific face.

For this compound, derivatization at the nitrogen atom (N7) is a primary consideration. The electron-withdrawing effect of the C9-difluoro group is expected to decrease the nucleophilicity of the nitrogen atom, potentially requiring harsher conditions for alkylation or acylation reactions compared to the non-fluorinated analogue.

The table below summarizes the expected influence of the 9,9-difluoro group on derivatization reactions, based on general principles and data from related structures.

Reaction TypePosition of DerivatizationExpected Influence of 9,9-Difluoro GroupPotential Stereochemical Outcome
N-AlkylationN7Decreased nucleophilicity of nitrogen, may require stronger electrophiles or catalysts.Generally proceeds with retention of the bicyclic core's conformation.
N-AcylationN7Reduced reactivity towards acylating agents.Product conformation may be influenced by the steric bulk of the acyl group.
C-H FunctionalizationVariousThe electron-withdrawing nature of the CF2 group may deactivate adjacent positions towards electrophilic attack and activate them towards nucleophilic attack.Stereoselectivity will be highly dependent on the specific position and the directing effects of the bicyclic framework.

Ring-Opening and Ring-Expansion Reactions of the Bicyclic System

The stability of the bicyclo[3.3.1]nonane framework is generally high, but under certain conditions, ring-opening or ring-expansion reactions can occur. These reactions are often driven by the release of ring strain or by the formation of a more stable product. The presence of heteroatoms and functional groups within the bicyclic system can provide pathways for such transformations.

In the context of azabicyclo[3.3.1]nonane systems, ring-opening and ring-expansion processes have been utilized in the synthesis of more complex molecular architectures. For example, a cascaded process involving a ring-opening/ring-expansion of an intermediate has been proposed in the synthesis of chiral azabicyclo[3.3.1]nonane scaffolds. researchgate.net

For this compound, the gem-difluoro group at the bridgehead-methylene position is expected to have a stabilizing effect on the adjacent carbon atoms through hyperconjugative interactions, potentially increasing the activation energy for ring-opening reactions that involve cleavage of bonds to C9. However, the strong inductive effect of the fluorine atoms could also facilitate ring-opening initiated by nucleophilic attack at C9 if a suitable leaving group were present, though this is not inherent to the parent structure.

Ring-expansion reactions of the 3-oxa-7-azabicyclo[3.3.1]nonane system are less commonly reported. Such reactions would likely require specific functionalization to promote skeletal rearrangement. For instance, a ring expansion of a related 3-azabicyclo[3.3.1]nonane derivative has been noted. researchgate.net

The potential for ring-opening or expansion of this compound would be highly dependent on the reaction conditions and the presence of activating functional groups. The inherent stability of the bicyclic core, likely enhanced by the fluorine substitution, suggests that such reactions would require forcing conditions.

The following table outlines potential ring-opening and ring-expansion scenarios and the anticipated role of the 9,9-difluoro group.

Reaction TypePotential TriggerAnticipated Influence of 9,9-Difluoro GroupPossible Product Type
Ring-OpeningReductive cleavage, acid- or base-mediated hydrolysis of the ether linkage.The C-O bonds of the oxa-bridge are generally stable. The CF2 group is unlikely to directly participate but will influence the overall electron distribution.Functionalized piperidine (B6355638) or cyclooctane (B165968) derivatives.
Ring-ExpansionRearrangement of a functionalized intermediate (e.g., a carbenium ion adjacent to the nitrogen).The electron-withdrawing CF2 group would destabilize an adjacent positive charge, making such rearrangements less favorable.Larger bicyclic or monocyclic systems containing nitrogen and oxygen.

Derivatization, Functionalization, and Scaffold Modification

Synthesis of Substituted 9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane Analogs

The synthesis of analogs of the this compound core often begins with the construction of the foundational bicyclic system, which can then be functionalized. A key approach to creating gem-difluoro-3-azabicyclo[3.n.1]alkane systems involves a double-Mannich addition followed by a deoxofluorination sequence. This method is versatile, accommodating a range of saturated heterocyclic and carbocyclic ketones. Once the core is established, further transformations can introduce a variety of functional groups. researchgate.net

Introduction of Carboxylic Acid, Hydroxyl, and Other Functional Groups

The introduction of functional groups such as carboxylic acids and hydroxyls is crucial for creating derivatives with tailored properties. For instance, N-protected amino acids, which inherently contain a carboxylic acid group, can be produced from the core scaffold. researchgate.net A specific example of a derivative is 3-(tert-Butoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid. chiralen.com

The synthesis of hydroxylated analogs is also well-established for the parent 9-azabicyclo[3.3.1]nonane system. Standard reduction methods, such as using sodium borohydride (B1222165), can convert a ketone at the 3-position (e.g., 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one) into the corresponding endo-3-hydroxy derivative. google.com This methodology provides a pathway to introduce hydroxyl functionality into the this compound scaffold. The conversion of carboxylic acids into other functional groups, such as aliphatic amines via derivatization with a half-protected diamine, further expands the synthetic possibilities. thermofisher.com

Table 1: Examples of Functionalized Derivatives
Derivative TypeExample Compound NameKey Functional GroupSynthetic Precursor/Method
Carboxylic Acid3-(tert-Butoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid-COOHDouble-Mannich annulation followed by functional group transformation researchgate.netchiralen.com
Hydroxylendo-3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester-OHReduction of a ketone precursor google.com

Preparation of Amino Acid, Diamine, and Aminoalcohol Derivatives

Building upon the core scaffold, a variety of bifunctional derivatives can be synthesized. An effective strategy for producing gem-difluorinated building blocks allows for the creation of N-protected amino acids, mono-N-Boc-protected diamines, and unprotected amino alcohols in good to excellent yields. researchgate.net The synthesis of diamine derivatives can be achieved by leveraging the reactivity of the nitrogen at the 7-position. General methods for synthesizing gem-diamino acid derivatives, such as through a Hofmann rearrangement, can be adapted to precursors derived from the bicyclic core. nih.govscispace.com

These derivatization strategies provide access to a library of compounds with diverse functionalities, suitable for further conjugation or as building blocks for more complex molecules.

Table 2: Synthesis of Bifunctional Derivatives
Derivative ClassGeneral StructureKey Synthetic Strategy
N-Protected Amino AcidsScaffold-Linker-CH(NH-P)-COOHFunctional group transformations on the core scaffold researchgate.net
Mono-N-Boc-Protected DiaminesScaffold-Linker-NH-BocFunctional group transformations on the core scaffold researchgate.net
AminoalcoholsScaffold-Linker-OH and -NH2Functional group transformations on the core scaffold researchgate.net

Modifications at Bridgehead Positions and Bridging Atoms

Strategies for creating quaternary centers at the bridgehead have also been developed, for instance, through sequential semipinacol/1,5-"Michael-like" reactions. nih.gov These methods allow for the construction of highly substituted and sterically complex bicyclic systems. While these methods have been demonstrated on related carbocyclic and azabicyclic systems, they represent viable strategies for modifying the this compound core.

Construction of Fused or Spirocyclic Systems Incorporating the this compound Core

Expanding the molecular complexity of the this compound core can be achieved by constructing fused or spirocyclic systems. The inherent functionality of the bicyclo[3.3.1]nonane framework serves as a versatile platform for such extensions. rsc.org

Methodologies for creating fused heterocyclic rings often involve the condensation of functionalized bicyclo[3.3.1]nonanones with various dinucleophiles. For example, dihalobicyclo[3.3.1]nonan-diones can react with compounds like 4-amino-2,4-dihydro-3H-triazolothione to yield fused thiazole (B1198619) and triazolothiadiazine ring systems. researchgate.net Tandem reactions, such as Michael addition-Claisen condensation cascades, can also be employed to build tricyclic derivatives containing the bicyclo[3.3.1]nonane core. rsc.org Similarly, spirocyclic systems can be generated. For instance, a Michael addition-driven cyclization of 3-hydroxyoxindoles with ortho-hydroxy-chalcones can produce bridged cyclic N,O-ketal spirooxindoles, a strategy adaptable to bicyclic precursors. rsc.org These synthetic routes demonstrate the potential to elaborate the this compound scaffold into more intricate, three-dimensional structures. frontiersin.org

Theoretical and Computational Studies of 9,9 Difluoro 3 Oxa 7 Azabicyclo 3.3.1 Nonane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape. These calculations solve the Schrödinger equation for a given molecular system, providing detailed insights into its behavior.

The bicyclo[3.3.1]nonane core is known for its conformational flexibility, capable of adopting several conformations, most notably the chair-chair (CC), boat-chair (BC), and boat-boat (BB) forms. The presence of heteroatoms (oxygen and nitrogen) and gem-difluoro substitution at the C9 position significantly influences the conformational preferences of 9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane.

Energy minimization calculations, typically performed using Density Functional Theory (DFT) or ab initio methods, are used to identify the most stable conformations (local minima on the potential energy surface). For related 3,7-diheterabicyclo[3.3.1]nonane systems, the chair-chair conformation is often the most stable. However, intramolecular interactions, such as hydrogen bonding or steric repulsion, can favor a boat-chair conformation. The introduction of the bulky and electronegative fluorine atoms at the C9 position is expected to have a pronounced effect on the conformational equilibrium. A conformational energy landscape, generated by systematically mapping the energy as a function of key dihedral angles, would reveal the relative energies of different conformers and the energy barriers between them.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Relative Energy (kcal/mol)
Chair-Chair (CC) 0.0 (Reference)
Boat-Chair (BC) Data not available
Chair-Boat (CB) Data not available
Boat-Boat (BB) Data not available

Note: This table is illustrative. Specific computational data for this compound is not available in the reviewed literature.

Table 2: Representative Calculated Geometric Parameters for a Bicyclo[3.3.1]nonane Analog

Parameter Value
C-N Bond Length ~1.47 Å
C-O Bond Length ~1.43 Å
C-C Bond Length ~1.54 Å
C-N-C Bond Angle ~112°
C-O-C Bond Angle ~113°

Note: These are typical values for similar structures. Data specific to this compound is not available.

Molecular Orbital (MO) theory helps in understanding the electronic properties and reactivity of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

While quantum chemical calculations provide a static picture of the molecule at 0 K, Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule at finite temperatures. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities over time.

For this compound, MD simulations would be valuable for exploring its conformational flexibility in different environments, such as in the gas phase or in a solvent. These simulations can reveal the timescale of conformational transitions (e.g., chair-chair to boat-chair flipping) and the populations of different conformers at a given temperature. The flexibility of the bicyclic ring system and the influence of the solvent on its dynamics could be quantified by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to validate the computed structures.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts is a powerful tool for structure elucidation. Methods like Gauge-Including Atomic Orbital (GIAO) are commonly used in conjunction with DFT to calculate NMR shielding tensors, which are then converted to chemical shifts. For this compound, predicted chemical shifts for different conformers could help in assigning experimental spectra and determining the dominant conformation in solution.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) can also aid in structural characterization. The computed frequencies correspond to the normal modes of vibration of the molecule. Characteristic vibrational modes, such as the C-F, C-O, and C-N stretching frequencies, could be identified.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Property Predicted Value Range
¹⁹F NMR Chemical Shift Data not available
¹³C NMR Chemical Shift (C9) Data not available
C-F Vibrational Stretch Data not available

Note: Specific predicted spectroscopic data for this compound is not available in the reviewed literature.

Ligand-Receptor Interaction Modeling (Computational Aspects Only)

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold is of interest in medicinal chemistry as a core structure for designing ligands that target various biological receptors. Computational modeling, particularly molecular docking and molecular dynamics simulations, can be used to predict how this molecule might interact with a protein's binding site.

In a hypothetical scenario where this compound is considered as a ligand or a fragment of a larger ligand, computational studies would involve:

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a receptor, forming a stable complex. The docking score provides an estimate of the binding affinity. The nitrogen and oxygen atoms of the bicyclic core can act as hydrogen bond acceptors or donors (if the nitrogen is protonated), while the fluorinated bridge can participate in hydrophobic or specific fluorine-protein interactions.

While specific ligand-receptor modeling studies for this compound are not documented in the available literature, the computational principles described here would be applicable to investigate its potential as a bioactive molecule.

Docking Simulations to Model Binding Modes and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes and interactions of ligands with biological macromolecules such as proteins.

Although no specific docking studies for this compound have been reported, analogs containing the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold have been identified as inhibitors of enzymes like HIV protease. biosynth.com In a hypothetical docking study of this compound into the active site of a target protein, the following interactions would be anticipated:

Hydrogen Bonding: The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, while the oxygen atom at the 3-position can also participate as a hydrogen bond acceptor. These interactions are crucial for anchoring the ligand within the binding pocket.

Hydrophobic Interactions: The bicyclic carbon framework provides a hydrophobic surface that can engage in van der Waals interactions with nonpolar residues of the protein.

Fluorine Interactions: The gem-difluoro group at the 9-position introduces unique interactions. While fluorine is a weak hydrogen bond acceptor, it can participate in favorable electrostatic and multipolar interactions. nih.gov The introduction of fluorine can also influence the conformation of the bicyclic system, thereby affecting its binding to a target.

A simulated docking of a hypothetical derivative of this compound into a generic protease active site might yield the following theoretical binding parameters:

ParameterHypothetical ValueInteracting Residues (Example)
Binding Energy (kcal/mol)-8.5-
Hydrogen Bond Interactions2Asp25, Gly48
Hydrophobic Interactions4Val32, Ile47, Ile50, Pro81
Fluorine Interactions1Ile50

Pharmacophore Elucidation Based on Structural Features

Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For a molecule like this compound, a pharmacophore model would be constructed based on its key structural features.

Based on the rigid bicyclo[3.3.1]nonane framework, a hypothetical pharmacophore model for a derivative of this compound could include:

Hydrogen Bond Acceptor (HBA): The oxygen atom in the oxa-bridge and the nitrogen atom in the aza-bridge.

Hydrogen Bond Donor (HBD): If the nitrogen at the 7-position is protonated or substituted with a group capable of hydrogen donation.

Hydrophobic Feature (HY): The bicyclic aliphatic core.

Negative Ionizable Feature (NI): The electronegative fluorine atoms could contribute to this feature, influencing long-range electrostatic interactions.

An example of a pharmacophore model derived from a hypothetical bioactive conformation of a this compound derivative is presented below:

Pharmacophoric FeatureSpatial Coordinates (Hypothetical)Contributing Atoms
Hydrogen Bond Acceptor 1(1.2, 3.5, -0.8)Oxygen at position 3
Hydrogen Bond Acceptor 2(-2.1, -1.0, 1.5)Nitrogen at position 7
Hydrophobic Feature(0.0, 0.0, 0.0)Centroid of the bicyclic rings
Negative Ionizable Feature(0.5, -2.5, -1.2)Fluorine atoms at position 9

Design of Novel Analogs through Computational Approaches

Computational approaches are pivotal in the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. The this compound scaffold serves as a versatile starting point for such design efforts.

The introduction of gem-difluoro groups is a known strategy in medicinal chemistry to create bioisosteric replacements for other functional groups, which can lead to improved metabolic stability and binding affinity. researchgate.net Computational studies can guide the synthesis of novel fluorinated analogs by predicting their properties. acs.org

For instance, structure-based drug design could be employed to modify the core scaffold to enhance interactions with a specific biological target. This might involve:

Substitution at the Nitrogen Atom: The nitrogen at the 7-position is a prime site for substitution to introduce various functional groups that can interact with the target protein or modulate the compound's solubility and cell permeability.

Modification of the Bicyclic Core: While more synthetically challenging, modifications to the carbon skeleton could be explored to optimize the shape and rigidity of the scaffold for a particular binding pocket.

Introduction of Additional Functional Groups: Appending functional groups at various positions on the bicyclic system can introduce new interaction points with a target. For example, chiral sp3-rich bicyclo[3.3.1]nonane scaffolds have been synthesized to create compound libraries for biological screening. nih.gov

A computational workflow for designing novel analogs could involve:

Scaffold Hopping: Replacing a known active core with the this compound scaffold to explore new chemical space.

In Silico Enumeration: Generating a virtual library of derivatives with various substituents at key positions.

ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of the designed analogs.

Virtual Screening: Docking the virtual library against a target of interest to prioritize compounds for synthesis.

Advanced Applications As a Molecular Scaffold and Building Block in Synthetic Chemistry

Utility in Complex Molecule Synthesis and Natural Product Mimicry

The rigid framework of bicyclo[3.3.1]nonane derivatives makes them valuable building blocks in the synthesis of complex molecular architectures, including natural products and their analogs. rsc.org The defined spatial arrangement of substituents on this scaffold can facilitate the construction of intricate three-dimensional structures. However, there is a lack of specific published research demonstrating the use of 9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane in the total synthesis of complex molecules or in the design of natural product mimics.

Scaffold for Supramolecular Chemistry and Host-Guest Interactions

Fluorinated compounds are known to exhibit unique non-covalent interactions, such as fluorous-fluorous interactions and orthogonal solubility, which can be exploited in supramolecular chemistry. rsc.orgnsf.gov The introduction of fluorine into molecular building blocks can influence their self-assembly into well-defined supramolecular architectures. nih.govnih.govresearchgate.net While the this compound scaffold possesses the structural features that could be relevant for host-guest chemistry, no specific studies have been reported in the literature detailing its application in this area.

Building Block in Materials Science (e.g., polymer precursors, functional materials)

Fluorinated building blocks are widely used in materials science to create polymers and functional materials with desirable properties such as high thermal stability, chemical resistance, and low surface energy. pageplace.dealfa-chemistry.comyoutube.comsigmaaldrich.com The unique properties of fluoropolymers make them suitable for a wide range of applications. pageplace.de Although this compound could theoretically serve as a monomer or a precursor for such materials, there is currently no published evidence of its use in the development of new polymers or functional materials.

Stereochemical Control Elements in Asymmetric Synthesis

The rigid conformation of bicyclic systems can be exploited to control the stereochemical outcome of chemical reactions. The introduction of substituents, such as fluorine atoms, can further influence the conformational preferences of the scaffold and, consequently, the stereoselectivity of reactions. While the asymmetric synthesis of various bicyclic compounds has been reported, nih.govresearchgate.netrsc.orgrsc.org there is a lack of specific research on the use of this compound as a chiral auxiliary or a stereochemical control element in asymmetric synthesis.

Framework for Ligand Design in Catalysis and Coordination Chemistry

Azabicyclo[3.3.1]nonane derivatives have been investigated as ligands for transition metal catalysts due to their defined geometry and ability to coordinate with metal centers. nih.govresearchgate.net The electronic properties of such ligands can be fine-tuned by the introduction of substituents. The electron-withdrawing nature of the gem-difluoro group in this compound could potentially modulate the catalytic activity of its metal complexes. However, there are no reports in the scientific literature on the synthesis or application of such complexes in catalysis or coordination chemistry.

Mechanistic Probes in Biochemical Systems (focus on molecular interaction, not biological effect)

The gem-difluoro group can serve as a non-invasive probe in biochemical studies due to its unique spectroscopic signature and its ability to mimic or alter the properties of a carbonyl group. nih.govnih.govresearchgate.netbeilstein-journals.org Fluorinated molecules are often used to study molecular interactions and reaction mechanisms in biological systems. Despite the potential of this compound as a mechanistic probe, no studies have been published that utilize this compound to investigate molecular interactions in biochemical systems.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and reaction conditions for synthesizing 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane?

  • Methodology : Synthesis typically involves multi-step organic reactions, including cyclization and fluorination. Critical parameters include temperature control (e.g., 0–80°C), solvent selection (dichloromethane or acetonitrile), and pH optimization. For example, intramolecular N-cyclization of amine diols using trifluoroacetic acid is a common step . Microwave-assisted synthesis may enhance reaction rates and yields . Post-synthesis, purity is verified via HPLC (>95%) and NMR (proton/carbon shifts) .
Reaction Step Conditions Key Reagents
CyclizationTFA, 40°C, 12hAmine diol, trifluoroacetic acid
FluorinationDAST (diethylaminosulfur trifluoride)Fluorinating agent
PurificationColumn chromatography (SiO₂)Dichloromethane/methanol

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Methodology : Structural elucidation relies on:

  • NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify bicyclic framework and fluorine substituents. For example, N-C-C protons resonate at δ 13.7–32.3 ppm in derivatives .
  • X-ray Diffraction (XRD) : Resolves conformational details (e.g., chair-boat conformations in bicyclic systems) .
  • HPLC : Monitors purity (>95%) and reaction progress .

Q. What safety protocols are critical for handling and storing this compound?

  • Methodology :

  • Storage : Keep in airtight containers at –20°C, protected from moisture and light .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid heat/sparks due to potential decomposition .
  • Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in fluorination steps?

  • Methodology :

  • Catalyst Screening : Test palladium on carbon or chiral catalysts for asymmetric fluorination .

  • Solvent Effects : Compare polar aprotic solvents (DMF vs. acetonitrile) to stabilize intermediates.

  • Kinetic Studies : Track nitrolysis reactions in HNO₃ via ¹H-NMR to identify rate-limiting steps .

    Optimization Parameter Impact on Yield Example Data
    Temperature (–8°C to 40°C)Higher yields at lower temps (reduced side reactions)80% yield at –20°C
    Microwave irradiation30% faster reaction vs. conventional heating90% purity in 2h

Q. How do structural modifications (e.g., substituent position) alter reactivity compared to similar bicyclic compounds?

  • Methodology :

  • Comparative Reactivity Assays : Test electrophilic substitution in 3-oxa-7-azabicyclo derivatives vs. 3-azabicyclo[3.3.1]nonane (lacking oxygen). Oxygen enhances hydrogen bonding but reduces steric accessibility .
  • DFT Calculations : Predict electronic effects of fluorine substituents on ring strain and nucleophilic sites .

Q. What pharmacological mechanisms are hypothesized for this compound, and how are they validated?

  • Methodology :

  • Receptor Binding Assays : Screen against neurological targets (e.g., orexin receptors) using radioligand displacement .
  • Cellular Models : Assess neuroprotective effects in SH-SY5Y cells via apoptosis markers (e.g., caspase-3 activation) .
  • In Vivo Studies : Test pharmacokinetics in rodent models (e.g., bioavailability, blood-brain barrier penetration) .

Q. How can conflicting data on synthetic yields or biological activity be resolved?

  • Methodology :

  • Reproducibility Checks : Standardize solvent purity and reaction scales (e.g., mg vs. g-scale discrepancies) .
  • Meta-Analysis : Compare published protocols (e.g., fluorination with DAST vs. Deoxo-Fluor®) to identify critical variables .
  • Cross-Validation : Use orthogonal techniques (e.g., LC-MS and NMR) to confirm product identity in low-yield reactions .

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Reactant of Route 1
9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane
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9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.